molecular formula C5H5BClNO2 B1587317 2-Chloropyridine-5-boronic acid CAS No. 444120-91-6

2-Chloropyridine-5-boronic acid

Cat. No. B1587317
CAS RN: 444120-91-6
M. Wt: 157.36 g/mol
InChI Key: WPAPNCXMYWRTTL-UHFFFAOYSA-N
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Description

2-Chloropyridine-5-boronic acid, also known as 2CPBA, is a versatile organic compound that has been widely used in scientific research applications. It is a colorless, odorless, and hygroscopic crystalline solid with a molecular weight of 169.96 g/mol. 2CPBA is a building block for a variety of organic compounds, and it has been used as a starting material for the synthesis of a variety of compounds, such as heterocyclic compounds, organoboronic acids, and organosilicon compounds. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

2-Chloropyridine-5-boronic acid and its derivatives have been widely utilized in various synthesis and cross-coupling reactions. For example, (Dimethoxy- and Dihalopyridyl)boronic acids, including derivatives of 2-chloropyridine-5-boronic acid, have been synthesized and used in Suzuki–Miyaura cross-coupling reactions to create highly functionalized heteroarylpyridine derivatives. These reactions have yielded novel compounds, such as the 5H-pyrrolo[2,3-b:4,5-b′]dipyridine ring system, demonstrating the utility of these boronic acids in complex organic synthesis (Smith et al., 2008).

Fluorescence and Sensing Applications

Boronic acids, including derivatives of 2-chloropyridine-5-boronic acid, have been utilized in the development of selective fluorescent chemosensors. These sensors can detect various bioactive substances like carbohydrates, L-dopamine, fluoride, and ions, contributing significantly to diagnostics and disease prevention. The mechanism of these sensors often involves the interaction of boronic acid with diols to form cyclic structures, which leads to changes in fluorescence properties (Huang et al., 2012).

Boronic Acid in Biomedical Applications

2-Chloropyridine-5-boronic acid derivatives are part of a broader class of boronic acid compounds that have found applications in biomedical fields. These compounds, due to their unique structural features, have been explored for enzyme inhibition, cancer therapy, and as biomolecular recognition elements. Their ability to interact with biologically important saccharides makes them valuable in therapeutic development and disease detection (Yang et al., 2003).

Material Science and Self-Assembly

In material science, derivatives of 2-chloropyridine-5-boronic acid have been studied for their self-assembly properties. For example, sodium salts of related boronic acid derivatives have been investigated for their potential in creating environmentally friendly surfactant materials, which can degrade to produce non-harmful boric acid. These studies highlight their potential use in drug delivery systems and other pharmaceutical applications (Roy et al., 2023).

Mechanism of Action

Target of Action

The primary target of 2-Chloropyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

2-Chloropyridine-5-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by 2-Chloropyridine-5-boronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the action of 2-Chloropyridine-5-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action of 2-Chloropyridine-5-boronic acid is influenced by environmental factors such as the presence of palladium, which is required for the Suzuki–Miyaura coupling reaction . Additionally, the reaction conditions need to be exceptionally mild and functional group tolerant . The stability of the organoboron reagent is also an important factor that influences the action, efficacy, and stability of 2-Chloropyridine-5-boronic acid .

properties

IUPAC Name

(6-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAPNCXMYWRTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397214
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444120-91-6
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-5-boronic acid
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Synthesis routes and methods I

Procedure details

In a flask replaced by nitrogen, tetrahydrofuran solution (80 g) of 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) was charged, and cooled at 10° C., and then n-hexane solution of n-butyllthium (15% by weight, 24.6 g, 57.5 mmol) was added dropwise at 10° C. Next, at 10° C., trimethoxyborane (5.7 g, 55.0 mmol) was added dropwise. After 30 minutes from adding dropwise, cooling bath was removed off, and the reaction mixture was stirred at room temperature overnight. However, 6-chloro-3-pyridylboronic acid could not be obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
9.6 g
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reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-Bromo-2-chloropyridine was treated with n-BuLi (1.6 M in hexanes, 12.0 mL, 19.1 mmol), triisopropyl borate (4.8 mL, 20.9 mmol) and HCl(aq) (2.7 N, 16.8 mL) as for 1 to give the title compound 4 (1.7 g, 60% yield) as a pink solid: 1H NMR (CD3OD) δ 8.58 (br s, 1H), 7.95 (br d, J=6.7 Hz, 1H), 7.95 (d, J=8 Hz, 1H). This material was used directly in Suzuki cross coupling reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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